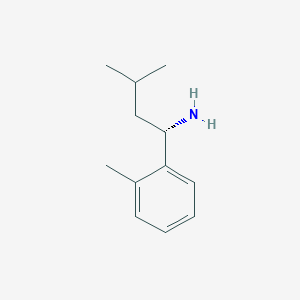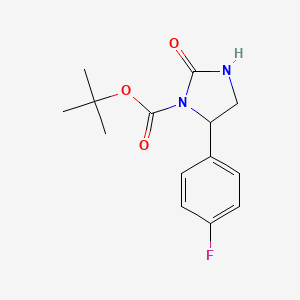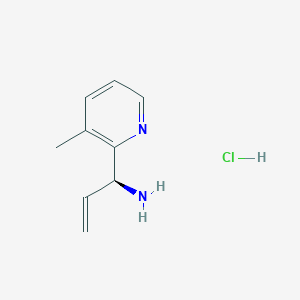
(1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride: is a chemical compound with the molecular formula C9H13ClN2 It is a derivative of pyridine and is characterized by the presence of a methyl group at the 3-position of the pyridine ring and a prop-2-enylamine group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylpyridine and propargylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. A catalyst, such as palladium on carbon, is often used to facilitate the reaction.
Hydrogenation: The resulting product is subjected to hydrogenation to reduce the alkyne group to an alkene.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of (1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reactions are carried out in large reactors to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring can be replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Pyridine oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in neurotransmitter metabolism.
Receptor Binding: It can bind to specific receptors in biological systems, influencing cellular signaling pathways.
Medicine:
Drug Development: The compound is being explored for its potential use in the development of new pharmaceuticals, particularly for neurological disorders.
Therapeutic Agents: It may serve as a therapeutic agent for conditions such as depression and anxiety.
Industry:
Chemical Manufacturing: The compound is used in the production of various chemicals and materials.
Pharmaceuticals: It is a key intermediate in the synthesis of active pharmaceutical ingredients.
作用机制
The mechanism of action of (1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound acts as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and potential therapeutic effects .
相似化合物的比较
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine:
Rasagiline: Another MAO inhibitor used in the treatment of Parkinson’s disease, with a similar mechanism of action.
Uniqueness:
Structural Features: The presence of the prop-2-enylamine group and the specific stereochemistry (1S) confer unique properties to the compound, distinguishing it from other similar compounds.
Biological Activity: The compound’s ability to selectively inhibit MAO and its potential therapeutic applications make it a valuable candidate for further research and development.
属性
分子式 |
C9H13ClN2 |
|---|---|
分子量 |
184.66 g/mol |
IUPAC 名称 |
(1S)-1-(3-methylpyridin-2-yl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-3-8(10)9-7(2)5-4-6-11-9;/h3-6,8H,1,10H2,2H3;1H/t8-;/m0./s1 |
InChI 键 |
RKVIMEOIGQBBMK-QRPNPIFTSA-N |
手性 SMILES |
CC1=C(N=CC=C1)[C@H](C=C)N.Cl |
规范 SMILES |
CC1=C(N=CC=C1)C(C=C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



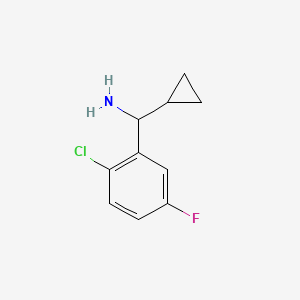
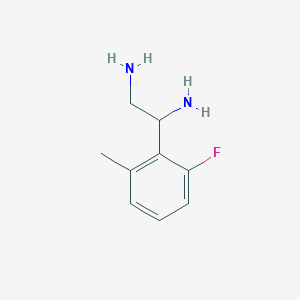
![(3R)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046602.png)
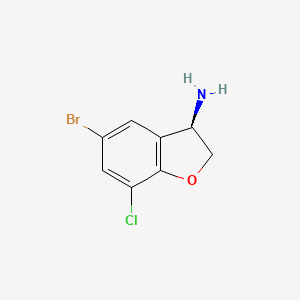

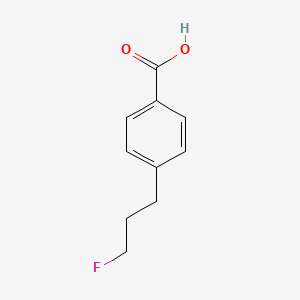

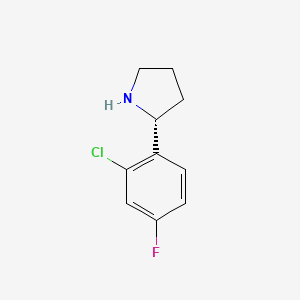
![(2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-YL benzoate](/img/structure/B13046637.png)
![Racemic-(2S,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13046640.png)
